molecular formula C17H23N5O B12163867 N-cyclooctyl-3-(5-methyl-1H-tetrazol-1-yl)benzamide

N-cyclooctyl-3-(5-methyl-1H-tetrazol-1-yl)benzamide

Cat. No.: B12163867
M. Wt: 313.4 g/mol
InChI Key: VKMVUDHMKIRYOJ-UHFFFAOYSA-N
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Description

    N-cyclooctyl-3-(5-methyl-1H-tetrazol-1-yl)benzamide: is a chemical compound with the molecular formula and a molecular weight of approximately 313.4 g/mol.

  • It consists of a benzene ring substituted with a cyclooctyl group and a tetrazole ring.
  • The tetrazole moiety (1H-tetrazole) is a five-membered heterocyclic ring containing four nitrogen atoms.
  • This compound has potential applications in various fields due to its unique structure.
  • Preparation Methods

  • Chemical Reactions Analysis

      Reactivity: N-cyclooctyl-3-(5-methyl-1H-tetrazol-1-yl)benzamide can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example, zinc salts, sodium azide, and organic nitriles play crucial roles in its synthesis.

      Major Products: The major products formed from its reactions include various 5-substituted 1H-tetrazoles.

  • Scientific Research Applications

      Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its unique structure and potential biological activities.

      Biological Studies: It may serve as a pharmacophore for targeting specific molecular pathways.

      Industry: Its applications extend to materials science, catalysis, and other industrial processes.

  • Mechanism of Action

    • The exact mechanism by which N-cyclooctyl-3-(5-methyl-1H-tetrazol-1-yl)benzamide exerts its effects remains an active area of research.
    • It likely interacts with specific molecular targets or pathways, influencing cellular processes.
  • Comparison with Similar Compounds

      Uniqueness: Its cyclooctyl and tetrazole substituents distinguish it from other compounds.

      Similar Compounds: While I don’t have a specific list, related compounds include other tetrazoles and benzamide derivatives.

    Properties

    Molecular Formula

    C17H23N5O

    Molecular Weight

    313.4 g/mol

    IUPAC Name

    N-cyclooctyl-3-(5-methyltetrazol-1-yl)benzamide

    InChI

    InChI=1S/C17H23N5O/c1-13-19-20-21-22(13)16-11-7-8-14(12-16)17(23)18-15-9-5-3-2-4-6-10-15/h7-8,11-12,15H,2-6,9-10H2,1H3,(H,18,23)

    InChI Key

    VKMVUDHMKIRYOJ-UHFFFAOYSA-N

    Canonical SMILES

    CC1=NN=NN1C2=CC=CC(=C2)C(=O)NC3CCCCCCC3

    Origin of Product

    United States

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